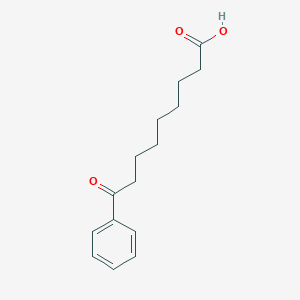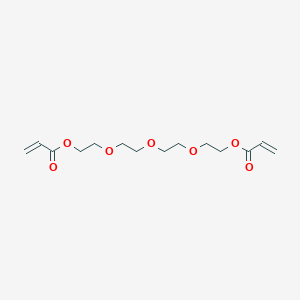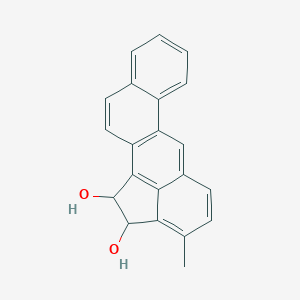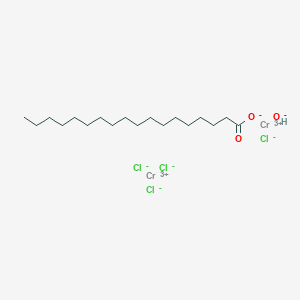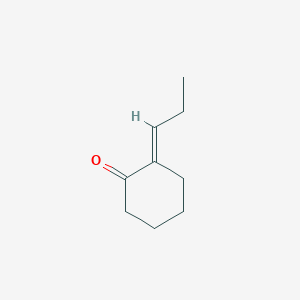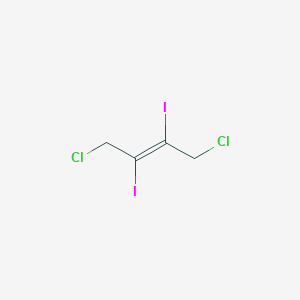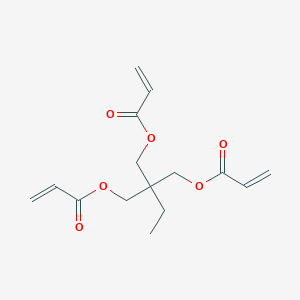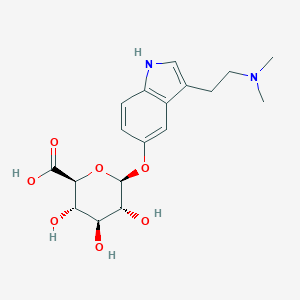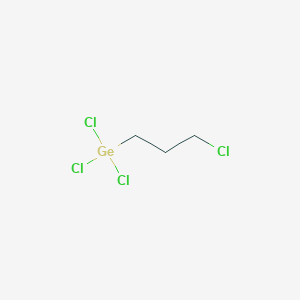![molecular formula C10H15O3P B099778 Dimethyl [(2-methylphenyl)methyl]phosphonate CAS No. 17105-62-3](/img/structure/B99778.png)
Dimethyl [(2-methylphenyl)methyl]phosphonate
Übersicht
Beschreibung
Dimethyl [(2-methylphenyl)methyl]phosphonate is a compound that falls within the broader category of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to carbon atoms. These compounds are of significant interest due to their wide range of applications, including their use in materials science, catalysis, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of dimethyl [(2-methylphenyl)methyl]phosphonate-related compounds can be achieved through various methods. For instance, dimethyl (2,3-dihydro-1H-inden-6-ylamino)(substituted)methylphosphonates were synthesized using microwave irradiation in the presence of molybdate sulfuric acid (MSA) as a catalyst, which is an efficient and green approach . Another example is the oxidative chlorophosphorylation of allyl chloride, which was used to synthesize dimethyl 3-chloropropene-2-phosphonate, demonstrating the versatility of methods available for the synthesis of related phosphonate compounds .
Molecular Structure Analysis
The molecular structure of related phosphonate compounds has been elucidated using various techniques. For example, the crystal structure of diisopropyl (2,5-dimethylpyrrolidin-2-yl)phosphonate was determined using X-ray analysis, revealing a trans stereochemistry of the two methyl groups10. This highlights the importance of structural analysis in understanding the stereochemical outcomes of reactions involving phosphonate compounds.
Chemical Reactions Analysis
Dimethyl [(2-methylphenyl)methyl]phosphonate and its analogs participate in a variety of chemical reactions. For instance, dimethyl methylphosphonate has been used as a methylating reagent for aromatic mono- and polycarboxylic acids, phenols, and amines . Additionally, dimethyl 3-chloroprop-1-en-2-ylphosphonate reacted with secondary amines to yield phosphorus-containing allylic amines, demonstrating the reactivity of such compounds in alkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. For example, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate resulted in polymers with controlled molecular weight, demonstrating the impact of molecular design on the properties of the resulting materials . The hydrolysis of dimethyl 3-chloroprop-1-en-2-ylphosphonate to form a diphosphonic acid, a stable analogue of phosphoenol pyruvate, also illustrates the chemical stability that can be achieved with these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Dimethyl phosphonates, including those similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been utilized in the synthesis of α-amino phosphonates with potential antifungal and antioxidant properties. These are synthesized through a one-pot, solvent-free process using efficient and eco-friendly catalysts (Shaikh et al., 2016).
Reactions with Amines
Research has also explored the reactions of similar dimethyl phosphonates with amines, leading to the formation of novel cyclic phosphonic analogues with potential applications in various fields (Elż & Slawomir, 1999).
Crystal Structure Analysis
The crystal structures of α-aryl-α-hydroxyphosphonates, related to Dimethyl [(2-methylphenyl)methyl]phosphonate, have been studied to understand their organization in the solid state. This research provides insights into their molecular packing and hydrogen-bond interactions (Rádai et al., 2019).
Cyclisation Reactions
Dimethyl phosphonates are also involved in cyclisation reactions, leading to the formation of compounds like dimethyl (3-methyl-1-benzofuran-2-yl)phosphonate. These reactions help understand the mechanisms of phosphonate chemistry and its applications (Cheong et al., 2008).
Antimicrobial Activity
The synthesis of dimethyl phosphonates with substituted phenyl groups has shown antimicrobial activities, offering potential for pharmaceutical applications (Reddy et al., 2009).
Applications in Ionic Liquids
Dimethyl phosphonates have been used in ionic liquids for cellulose dissolution under mild conditions, indicating their potential in green chemistry applications (Fukaya et al., 2008).
Use in Lithium Batteries
Research on dimethyl methyl phosphonate (DMMP), a compound similar to Dimethyl [(2-methylphenyl)methyl]phosphonate, demonstrates its potential as a non-flammable solvent in lithium batteries (Feng et al., 2008).
Synthesis of Epoxy Derivatives
Dimethyl phosphonates have been used in the synthesis of (3-Oxo-1-cycloalkenyl)phosphonates and their epoxy derivatives, expanding the range of synthetic applications in organic chemistry (Öhler & Zbiral, 1991).
Microwave Irradiation Synthesis
The use of microwave irradiation in the synthesis of dimethyl phosphonates highlights advancements in green and efficient chemical synthesis methods (Reddy et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-9-6-4-5-7-10(9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWFAOCMDTECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378707 | |
| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [(2-methylphenyl)methyl]phosphonate | |
CAS RN |
17105-62-3 | |
| Record name | Dimethyl [(2-methylphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


